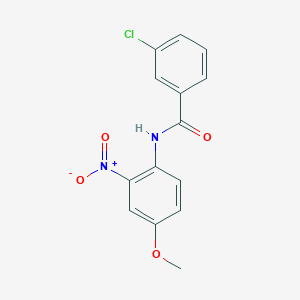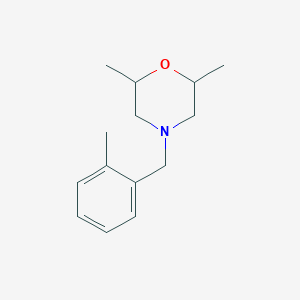
3-chloro-N-(4-methoxy-2-nitrophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-(4-methoxy-2-nitrophenyl)benzamide, also known as MNBA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MNBA is a member of the benzamide family of compounds and has been shown to exhibit a wide range of biochemical and physiological effects. In
科学的研究の応用
3-chloro-N-(4-methoxy-2-nitrophenyl)benzamide has been studied for its potential applications in a variety of scientific research fields. One area of interest is its use as a fluorescent probe for imaging biological systems. This compound has been shown to selectively bind to certain proteins and can be used to visualize their distribution and localization within cells.
Another area of research involves the use of this compound as a tool for studying enzyme activity. This compound has been shown to inhibit the activity of certain enzymes, making it a useful tool for investigating their function and potential therapeutic targets.
作用機序
The mechanism of action of 3-chloro-N-(4-methoxy-2-nitrophenyl)benzamide is not fully understood, but it is believed to involve the binding of the compound to specific proteins or enzymes. The exact binding site and mode of action may vary depending on the specific target molecule.
Biochemical and Physiological Effects
This compound has been shown to exhibit a variety of biochemical and physiological effects. In addition to its fluorescent properties and enzyme inhibition activity, this compound has been shown to modulate the activity of ion channels and transporters, as well as affect the expression of certain genes.
実験室実験の利点と制限
One advantage of using 3-chloro-N-(4-methoxy-2-nitrophenyl)benzamide in lab experiments is its high selectivity for certain proteins and enzymes. This allows for precise targeting and visualization of specific molecules within cells. Additionally, this compound is relatively easy to synthesize and purify, making it accessible for researchers.
One limitation of this compound is its potential toxicity at high concentrations. Careful dosage and handling are required to ensure the safety of researchers and experimental subjects.
将来の方向性
There are many potential future directions for research involving 3-chloro-N-(4-methoxy-2-nitrophenyl)benzamide. One area of interest is the development of new fluorescent probes based on the structure of this compound. These probes could be designed to selectively target different proteins or enzymes, allowing for even more precise imaging and analysis.
Another area of research involves the use of this compound as a therapeutic agent. Its ability to inhibit enzyme activity could make it a potential treatment for certain diseases, such as cancer or neurodegenerative disorders.
Overall, this compound is a promising compound with a wide range of potential applications in scientific research. Continued investigation into its properties and potential uses could lead to new insights and breakthroughs in a variety of fields.
合成法
3-chloro-N-(4-methoxy-2-nitrophenyl)benzamide can be synthesized using a variety of methods. One common method involves the reaction of 4-methoxy-2-nitroaniline with 3-chlorobenzoyl chloride in the presence of a base such as pyridine. The resulting product is then purified using column chromatography to yield this compound in high purity.
特性
IUPAC Name |
3-chloro-N-(4-methoxy-2-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O4/c1-21-11-5-6-12(13(8-11)17(19)20)16-14(18)9-3-2-4-10(15)7-9/h2-8H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFBSGDTAYASLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5161609.png)

![methyl 3-({2-[(dimethylamino)carbonyl]phenyl}amino)-3-oxopropanoate](/img/structure/B5161618.png)
![(4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenyl)dimethylamine](/img/structure/B5161631.png)
![5-bromo-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1-naphthamide](/img/structure/B5161633.png)
![2-{1-[(4-ethyl-1-piperazinyl)acetyl]-3-oxo-2-piperazinyl}-N-1-naphthylacetamide](/img/structure/B5161638.png)
![1-(3-chloro-4-methylphenyl)-5-{3-[(3-fluorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5161645.png)
![N-allyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5161646.png)
![3-(methylthio)-6-(3-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5161655.png)
![N-[4-(5-ethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]butanamide](/img/structure/B5161659.png)

![3-acetyl-2-methyl-4-phenyl-1,4-dihydro-5H-indeno[1,2-b]pyridin-5-one](/img/structure/B5161702.png)

